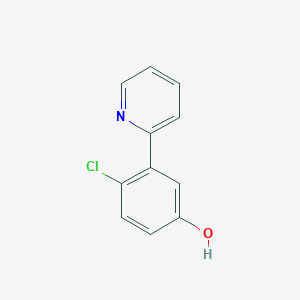
4-Chloro-3-(pyridin-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-(pyridin-2-yl)phenol is an organic compound that features a phenol group substituted with a chlorine atom and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(pyridin-2-yl)phenol typically involves the chlorination of 3-(pyridin-2-yl)phenol. One common method includes the use of thionyl chloride (SOCl₂) as a chlorinating agent under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving the overall purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-3-(pyridin-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Chloro-3-(pyridin-2-yl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-(pyridin-2-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with active sites of enzymes or receptors, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-3-(trifluoromethyl)phenol: Similar in structure but with a trifluoromethyl group instead of a pyridine ring.
3-(Pyridin-2-yl)phenol: Lacks the chlorine substitution.
4-Chloro-2-(pyridin-3-yl)phenol: Chlorine and pyridine substitutions are at different positions.
Uniqueness
4-Chloro-3-(pyridin-2-yl)phenol is unique due to the specific positioning of the chlorine and pyridine groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This unique structure allows for selective interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
1150618-08-8 |
|---|---|
Fórmula molecular |
C11H8ClNO |
Peso molecular |
205.64 g/mol |
Nombre IUPAC |
4-chloro-3-pyridin-2-ylphenol |
InChI |
InChI=1S/C11H8ClNO/c12-10-5-4-8(14)7-9(10)11-3-1-2-6-13-11/h1-7,14H |
Clave InChI |
RVFNHGZPLJICBP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=C(C=CC(=C2)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



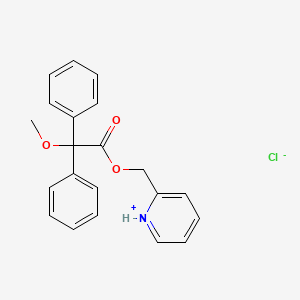


![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]-5-methyltriazole-4-carboxamide](/img/structure/B13759314.png)
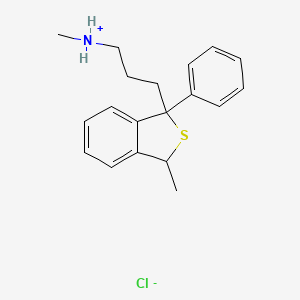
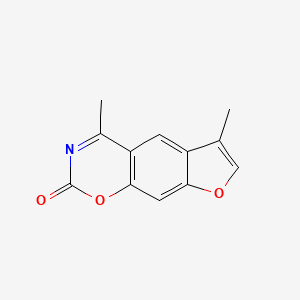

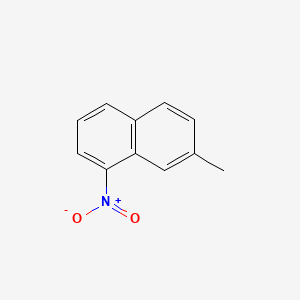
![Nickel, bis[2,4-dihydro-5-methyl-4-[1-(oxo-kappaO)decyl]-2-phenyl-3H-pyrazol-3-onato-kappaO3]-](/img/structure/B13759324.png)

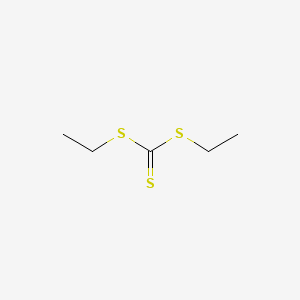
![3-Amino-5-[[(2-hydroxyethyl)amino]carbonyl]benzoic acid](/img/structure/B13759347.png)

